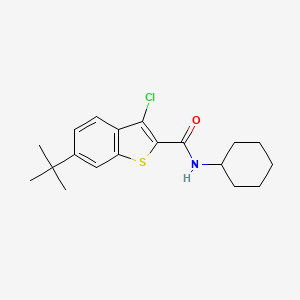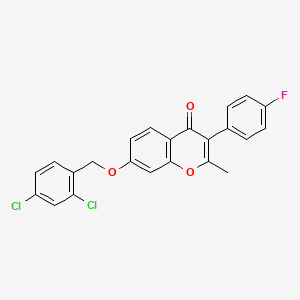![molecular formula C23H30N4O3S2 B11141896 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141896.png)
2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is fascinating. Let’s break it down:
Name: 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
IUPAC Name: (Z)-3-(3-methoxypropyl)-2-(dipropylamino)-4-oxo-2-thioxothiazolidin-5-ylidene-9-methylpyrido[1,2-a]pyrimidin-4-one
This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which have interesting biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring can yield the corresponding dihydro derivative.
Substitution: Alkyl or aryl groups can be substituted on the pyrimidine nitrogen.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel bioactive compounds.
Biology: Investigated for its potential as kinase inhibitors or antiproliferative agents.
Medicine: Explored for its anti-inflammatory or anticancer properties.
Industry: May serve as a starting material for drug development.
Mechanism of Action
Molecular Targets: Likely targets include kinases, enzymes, or receptors.
Pathways Involved: Modulation of cell signaling pathways, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C23H30N4O3S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O3S2/c1-5-10-25(11-6-2)20-17(21(28)26-12-7-9-16(3)19(26)24-20)15-18-22(29)27(23(31)32-18)13-8-14-30-4/h7,9,12,15H,5-6,8,10-11,13-14H2,1-4H3/b18-15- |
InChI Key |
NOLSEPWMJMXKKB-SDXDJHTJSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11141817.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11141822.png)
![[2-(Isobutylamino)-1,3-thiazol-4-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11141830.png)
![5-(4-tert-butylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141840.png)

![6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11141850.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11141859.png)

![4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11141869.png)
![methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B11141876.png)
![N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11141877.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11141881.png)
![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11141884.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141888.png)
